methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 3-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate are largely determined by its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the indole core. The process may include:
Formation of 1-methyl-2-oxoindoline: This can be achieved through the cyclization of tryptamine derivatives under acidic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.
Coupling with thiophene-2-carboxylate: The final step involves the coupling of the sulfamoylated indoline with thiophene-2-carboxylate under suitable reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or indolines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activities of indole derivatives suggest that methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate may have potential applications in drug discovery. Its ability to interact with biological targets can be explored for developing new therapeutic agents.
Medicine: Given its structural similarity to other bioactive indole derivatives, this compound may be investigated for its medicinal properties
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A simple indole derivative with various biological activities.
2-oxoindoline derivatives: Similar compounds with potential anticancer properties.
Thiophene-2-carboxylate derivatives: Compounds with applications in material science and pharmaceuticals.
Uniqueness: Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of the indole and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIUPNNDWBDNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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